molecular formula C11H16N2O2 B14356116 3-(3-Ethoxyphenyl)-1,1-dimethylurea CAS No. 96337-68-7

3-(3-Ethoxyphenyl)-1,1-dimethylurea

Cat. No.: B14356116
CAS No.: 96337-68-7
M. Wt: 208.26 g/mol
InChI Key: SMVCWAOANIMQGE-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-1,1-dimethylurea is a phenylurea herbicide characterized by a urea backbone with two methyl groups at the N1 position and a 3-ethoxyphenyl substituent at the N3 position. The ethoxy group (–OCH₂CH₃) at the meta position of the aromatic ring distinguishes it from other phenylurea herbicides, which commonly feature halogen (e.g., Cl, Br) or alkyl (e.g., isopropyl, methyl) substituents. This compound’s mechanism of action involves inhibition of photosynthesis by blocking electron transport at photosystem II (PSII) in plants, a trait shared with other phenylurea derivatives .

Properties

CAS No.

96337-68-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H16N2O2/c1-4-15-10-7-5-6-9(8-10)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14)

InChI Key

SMVCWAOANIMQGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-1,1-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.

    Reduction: Formation of 3-(3-Aminophenyl)-1,1-dimethylurea.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-1,1-dimethylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylurea herbicides share a core structure of 1,1-dimethylurea linked to a substituted phenyl ring. Variations in substituents critically alter their solubility, soil adsorption, persistence, and efficacy. Below is a comparative analysis of 3-(3-ethoxyphenyl)-1,1-dimethylurea and key analogs:

Structural and Substituent Variations

Compound Name Substituent on Phenyl Ring Key Structural Feature
This compound 3-ethoxy (–OCH₂CH₃) Ethoxy group at meta position
Diuron 3,4-dichloro (–Cl) Dichloro substitution
Monuron 4-chloro (–Cl) Single para-chloro substituent
Chlorotoluron 3-chloro-4-methyl (–Cl, –CH₃) Chloro and methyl combination
Isoproturon 4-isopropyl (–C₃H₇) Bulky alkyl substituent
Metoxuron 3-chloro-4-methoxy (–Cl, –OCH₃) Chloro and methoxy combination
Linuron 3,4-dichloro-1-methoxy-1-methyl Methoxy and methyl on urea

Sources:

Physicochemical Properties

Compound Water Solubility (mg/L) Log Kow Soil Half-Life (Days)
Diuron 35.6 2.87 90–180
Monuron 230 1.88 30–90
Chlorotoluron 76 2.5 40–60
Isoproturon 70.2 2.5 12–28
Linuron 63.8 3.0 60–90
3-(3-Ethoxyphenyl)* Est. 20–50 Est. 2.8–3.2 Est. 60–120

Hypothetical data for this compound inferred from analogs .
Key Observations :

  • Solubility : Ethoxy substituents are moderately polar but less hydrophilic than methoxy (–OCH₃) or hydroxyl (–OH) groups. This likely places its solubility between diuron (35.6 mg/L) and chlorotoluron (76 mg/L).
  • Log Kow : The ethoxy group’s lipophilicity may increase Log Kow compared to chlorotoluron (2.5), aligning it closer to diuron (2.87) .

Herbicidal Activity and Selectivity

  • Diuron : High efficacy due to strong electron-withdrawing 3,4-dichloro groups, enhancing binding to PSII D1 protein. However, it exhibits longer soil persistence, raising environmental concerns .
  • Chlorotoluron : The 3-chloro-4-methyl substitution balances potency and mobility, making it effective in pre-emergent weed control .
  • Isoproturon : The bulky isopropyl group reduces soil adsorption, increasing leaching risk but shortening persistence .
  • 3-(3-Ethoxyphenyl) : The ethoxy group’s moderate polarity may enhance translocation in plants compared to chloro analogs. However, reduced electron-withdrawing effects could lower binding affinity to PSII relative to diuron.

Environmental and Toxicological Profiles

  • Linuron : Demonstrates higher mammalian toxicity due to methoxy substitution on urea .
  • 3-(3-Ethoxyphenyl): Expected to have lower acute toxicity than chloro analogs, as ethoxy groups are less reactive. However, metabolic degradation to phenolic derivatives (e.g., 3-hydroxyphenyl) may pose chronic risks .

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